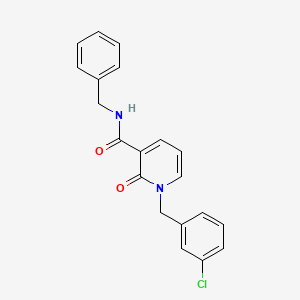

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

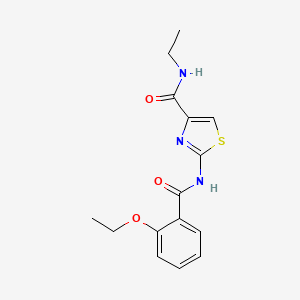

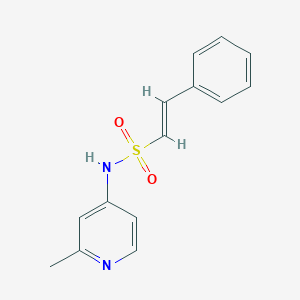

“N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound. It has a molecular formula of C19H18BrClN2 and an average mass of 389.717 Da . This compound is part of a class of molecules known as 1,2,3-triazoles, which are known for their broad range of important biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Pourabdi et al., 2022, reported the synthesis of a novel series of 3-arylcoumarin derivatives linked to an N-benzyl 1,2,3-triazole ring system . The synthesis process typically involves a multicomponent reaction, which provides a wide access to triazole derivatives production .Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” includes a benzyl group, a chlorobenzyl group, and a pyridinecarboxamide group . The presence of these groups can influence the compound’s reactivity and biological activity.Aplicaciones Científicas De Investigación

Charge Transfer Complexes and Coenzyme Interactions

Research conducted by Cilento and Schreier (1964) on pyridine coenzymes reveals insights into the interactions between oxidized and reduced forms of related compounds, suggesting potential applications in understanding and manipulating biochemical pathways, particularly those involving nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH) (Cilento & Schreier, 1964).

Antibacterial Applications

Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and evaluated their microbiological activity against various bacteria, highlighting the potential of pyridinecarboxamide derivatives as antibacterial agents (Mobinikhaledi et al., 2006).

Cytotoxic Activity

Adhami et al. (2014) explored the synthesis and cytotoxic activity of novel cyclic systems in thiadiazolopyridine benzamide derivatives and their copper(II) complexes. This research underscores the potential for such compounds in developing new anticancer therapies, particularly due to their significant cytotoxicity against certain cancer cell lines (Adhami et al., 2014).

Photocatalytic Degradation Applications

The study on the photocatalytic degradation of pyridine by Maillard-Dupuy et al. (1994) suggests that related compounds could be explored for environmental applications, especially in the degradation of harmful chemicals in water (Maillard-Dupuy et al., 1994).

Histone Deacetylase Inhibition

Research by Zhou et al. (2008) on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrates the compound's role as a histone deacetylase (HDAC) inhibitor, indicating potential applications in cancer treatment through epigenetic modulation (Zhou et al., 2008).

Direcciones Futuras

The future directions for “N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” could involve further exploration of its biological activities and potential applications. For instance, similar compounds have been reported to exhibit various biological activities, such as anti-ChE, 15-lipooxygenase (15-LOX), anti-Aβ aggregation, and neuroprotective activity . These findings suggest potential applications in the treatment of neurodegenerative diseases and other conditions.

Propiedades

IUPAC Name |

N-benzyl-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-17-9-4-8-16(12-17)14-23-11-5-10-18(20(23)25)19(24)22-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQINTTSVEKRFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

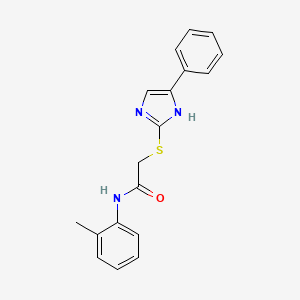

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

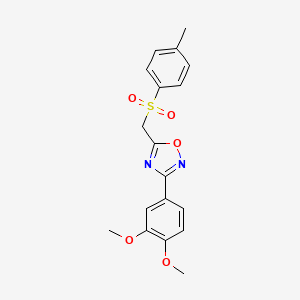

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)

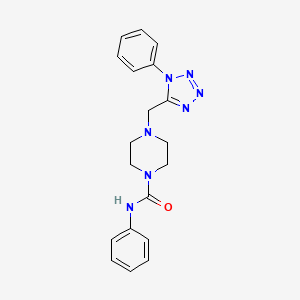

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)

![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)